molecular formula C29H28ClFN4O5S B12427059 GLP-1R agonist 6

GLP-1R agonist 6

Cat. No.: B12427059
M. Wt: 599.1 g/mol
InChI Key: KEIWHUOZAWIZJA-RBSBEOHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucagon-like peptide-1 receptor agonist 6 typically involves recombinant expression of the linear peptide followed by chemical modification. One common method includes the attachment of a polyethylene glycol-fatty acid staple to enhance the stability and efficacy of the peptide . This semisynthesis protocol involves the following steps:

    Recombinant Expression: The linear peptide is expressed in a suitable host, such as Escherichia coli.

    Chemical Modification: The expressed peptide undergoes chemical modification to attach the polyethylene glycol-fatty acid staple, which improves its pharmacokinetic properties.

Industrial Production Methods

Industrial production of glucagon-like peptide-1 receptor agonist 6 involves large-scale recombinant expression and purification processes. The peptide is produced in bioreactors, followed by purification using techniques such as high-performance liquid chromatography and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Glucagon-like peptide-1 receptor agonist 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, efficacy, and pharmacokinetic properties .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 6 has a wide range of scientific research applications:

Mechanism of Action

Glucagon-like peptide-1 receptor agonist 6 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate levels . This activation results in:

Comparison with Similar Compounds

Glucagon-like peptide-1 receptor agonist 6 can be compared with other similar compounds such as:

Uniqueness

Glucagon-like peptide-1 receptor agonist 6 is unique due to its specific modifications that enhance its stability and efficacy, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C29H28ClFN4O5S

Molecular Weight

599.1 g/mol

IUPAC Name

2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperazin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid

InChI

InChI=1S/C29H28ClFN4O5S/c1-29(19-6-5-17(30)13-20(19)31)39-23-4-2-3-21(26(23)40-29)34-10-8-33(9-11-34)16-25-32-27-22(14-24(41-27)28(36)37)35(25)15-18-7-12-38-18/h2-6,13-14,18H,7-12,15-16H2,1H3,(H,36,37)/t18-,29+/m0/s1

InChI Key

KEIWHUOZAWIZJA-RBSBEOHCSA-N

Isomeric SMILES

C[C@]1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F

Origin of Product

United States

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